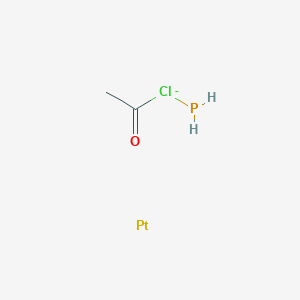
1-Phosphanylchloranuidylethanone;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphanylchloranuidylethanone;platinum is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-Phosphanylchloranuidylethanone;platinum typically involves the reaction of chloroplatinic acid with phosphanylchloranuidylethanone under controlled conditions. Various methods can be employed to achieve this, including:
Ethylene Glycol Reduction Method: This method involves the reduction of platinum (IV) in ethylene glycol, resulting in the formation of platinum nanoparticles.
Incipient Wetness Impregnation Technique: This technique involves the impregnation of a support material with a platinum precursor, followed by reduction to form platinum particles.
Rapid Synthesis Method: A more recent method involves heating a solution of chloroplatinic acid and sodium rhodizonate to quickly produce platinum nanoparticles.
Chemical Reactions Analysis
1-Phosphanylchloranuidylethanone;platinum undergoes various chemical reactions, including:
Oxidation: Platinum can react with halogens such as fluorine, chlorine, bromine, and iodine to form platinum halides.
Reduction: Platinum compounds can be reduced to form metallic platinum or lower oxidation state compounds.
Common reagents used in these reactions include halogens (F₂, Cl₂, Br₂, I₂), reducing agents (e.g., NaBH₄), and stabilizing agents. Major products formed from these reactions include various platinum halides and reduced platinum species .
Scientific Research Applications
1-Phosphanylchloranuidylethanone;platinum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phosphanylchloranuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis . Additionally, platinum compounds can modulate immune responses and enhance the efficacy of immunotherapy .
Comparison with Similar Compounds
1-Phosphanylchloranuidylethanone;platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug that forms DNA crosslinks and induces apoptosis.
Carboplatin: A less toxic derivative of cisplatin with similar anticancer properties.
Oxaliplatin: Another platinum-based anticancer drug used primarily for colorectal cancer.
The uniqueness of this compound lies in its specific ligand structure, which may confer distinct reactivity and biological activity compared to other platinum compounds.
Properties
CAS No. |
62779-66-2 |
|---|---|
Molecular Formula |
C2H5ClOPPt- |
Molecular Weight |
306.57 g/mol |
IUPAC Name |
1-phosphanylchloranuidylethanone;platinum |
InChI |
InChI=1S/C2H5ClOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
InChI Key |
KNMSLEJHRMTTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Cl-]P.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















